![molecular formula C3H4ClF3O2S B1302844 3,3,3-Trifluoropropane-1-sulfonyl chloride CAS No. 845866-80-0](/img/structure/B1302844.png)
3,3,3-Trifluoropropane-1-sulfonyl chloride
Overview
Description
3,3,3-Trifluoropropane-1-sulfonyl chloride is a chemical compound with the empirical formula C3H4ClF3O2S . It has a molecular weight of 196.58 .
Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropane-1-sulfonyl chloride can be represented by the SMILES stringFC(F)(F)CCS(Cl)(=O)=O
. The InChI key for this compound is OXKHPRFGCFJUSK-UHFFFAOYSA-N
. Chemical Reactions Analysis
Upon thermal decomposition, 3,3,3-Trifluoropropane-1-sulfonyl chloride can lead to the release of irritating gases and vapors . It also reacts violently with water, liberating toxic gas .Physical And Chemical Properties Analysis
This compound has a boiling point of 77-78 °C at 16 mmHg . Its density is 1.557 g/mL at 25 °C . The refractive index is 1.3996 at 20 °C .Scientific Research Applications
Pharmaceutical Synthesis
3,3,3-Trifluoropropane-1-sulfonyl chloride: is a valuable reagent in pharmaceutical synthesis. It serves as a building block for creating complex sulfonamides . These sulfonamides are crucial in the development of a wide range of therapeutic agents, including antibiotics, antiretroviral drugs, and diuretics. The compound’s ability to introduce trifluoromethyl groups into molecules is particularly useful for increasing the metabolic stability and bioavailability of pharmaceuticals.
Chemical Synthesis
This compound plays a crucial role in chemical synthesis as a sulfonylating agent . It is employed to introduce sulfonyl functional groups into organic molecules, which is a fundamental step in synthesizing a diverse array of chemical products, including dyes, flavorings, and polymers.
Safety and Hazards
3,3,3-Trifluoropropane-1-sulfonyl chloride is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It’s recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .
Mechanism of Action
Target of Action
The primary targets of 3,3,3-Trifluoropropane-1-sulfonyl chloride are heterocyclic amines . These amines play a crucial role in various biological processes, including the transmission of signals in the nervous system and the regulation of physiological functions.
Mode of Action
3,3,3-Trifluoropropane-1-sulfonyl chloride interacts with its targets, the heterocyclic amines, through a chemical reaction that leads to the formation of complex sulfonamides . This interaction results in changes to the amines, altering their function and potentially influencing various biological processes.
Biochemical Pathways
The interaction of 3,3,3-Trifluoropropane-1-sulfonyl chloride with heterocyclic amines affects various biochemical pathways. The formation of complex sulfonamides can influence the activity of these amines, potentially disrupting or enhancing the pathways in which they are involved. The downstream effects of these changes can vary widely, depending on the specific amine and pathway involved .
Result of Action
The molecular and cellular effects of 3,3,3-Trifluoropropane-1-sulfonyl chloride’s action depend on the specific heterocyclic amine it interacts with and the biochemical pathway involved. By forming complex sulfonamides, 3,3,3-Trifluoropropane-1-sulfonyl chloride can alter the function of these amines, potentially leading to a wide range of cellular effects .
Action Environment
The action, efficacy, and stability of 3,3,3-Trifluoropropane-1-sulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which can affect its stability and reactivity. Additionally, the specific environment within a biological system, such as pH, temperature, and the presence of other molecules, can also impact the action and efficacy of 3,3,3-Trifluoropropane-1-sulfonyl chloride.
properties
IUPAC Name |
3,3,3-trifluoropropane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O2S/c4-10(8,9)2-1-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKHPRFGCFJUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375603 | |
Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropane-1-sulfonyl chloride | |
CAS RN |
845866-80-0 | |
Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845866-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoro-1-propanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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